3,4-Dihydroxy-3-cyclobutene-1,2-dione
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydroxy-3-cyclobutene-1,2-dione and its derivatives involves various innovative routes. For instance, novel routes to methylmoniliformin, the lowest homologue of the mycotoxin moniliformin, have been described, highlighting the synthetic versatility of cyclobutene dione derivatives through the synthesis of methylcyclobutanes at the oxidation level 6, showcasing the compound's foundational significance in synthesizing structurally related molecules (Belluš, Martin, Sauter, & Winkler, 1980).
Molecular Structure Analysis
Research on squaric acid's molecular structure reveals its adoption of C2v symmetry when isolated in low-temperature matrices, differing from its crystal structure. This insight was obtained through the comparison of experimental infrared spectra with theoretical calculations, shedding light on the compound's structural dynamics (Rostkowska, Nowak, Lapinski, Smith, & Adamowicz, 1997). Furthermore, neutron diffraction studies have elucidated the crystal structure of squaric acid at high temperatures, providing valuable information on its phase transition behavior (Hollander, Semmingsen, & Koetzle, 1977).
Chemical Reactions and Properties
Squaric acid and its derivatives exhibit a rich array of chemical reactivities, such as facile 1,6-addition reactions, showcasing its utility as a versatile precursor for synthesizing a wide range of substituted cyclobutenediones. These reactions underline the compound's potential as a building block in organic synthesis (Xu, Yerxa, Sullivan, & Moore, 1991).
Physical Properties Analysis
The study of squaric acid's physical properties, including its infrared spectra and molecular conformation, provides a deep understanding of its stability and behavior under different conditions. The agreement between experimental and theoretical spectra facilitates a reliable assignment of IR absorption bands, highlighting the compound's distinct physical characteristics (Rostkowska et al., 1997).
Chemical Properties Analysis
The chemical properties of squaric acid, such as its electron-donating effects and charge delocalization, have been examined through spectroscopic studies and theoretical calculations. These studies reveal that squaric acid derivatives have less negative charge per oxygen compared to similar compounds, with electron donation by substituents enhancing the negative charge on oxygen. This analysis provides insight into the compound's reactivity and stability (Cerioni, Janoschek, Rappoport, & Tidwell, 1996).
Safety And Hazards
3,4-Dihydroxy-3-cyclobutene-1,2-dione may cause eye and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
3,4-Dihydroxy-3-cyclobutene-1,2-dione is used to produce diethoxy-cyclobutenedione by heating . It is also used in the synthesis of novel semisquarylium dye, useful for highly selective Hg 2+ sensing in aqueous media . It was also employed in the synthesis of 3-butoxy-4- (1,3,3-trimethyl-2,3-dihydro-1 H -2-indolylidenemethyl)-3-cyclobutene-1,2-dione, intermediate for the synthesis of squaryl dyes . These applications suggest potential future directions in the areas of bioorganic and medicinal chemistry, dye synthesis, and heavy metal sensing.
properties
IUPAC Name |
3,4-dihydroxycyclobut-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBUXCTKOWPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049409 | |
Record name | Squaric acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |
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Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Squaric acid | |
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Product Name |
3,4-Dihydroxy-3-cyclobutene-1,2-dione | |
CAS RN |
2892-51-5, 31150-56-8 | |
Record name | Squaric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2892-51-5 | |
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Record name | Squaric acid | |
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Record name | Squaric acid | |
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Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |
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Record name | Squaric acid | |
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Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.875 | |
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Record name | SQUARIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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